molecular formula C13H12N4S B243203 4-methylsulfanyl-6-phenyl-2H-pyrazolo[3,4-b]pyridin-3-amine

4-methylsulfanyl-6-phenyl-2H-pyrazolo[3,4-b]pyridin-3-amine

Cat. No. B243203
M. Wt: 256.33 g/mol
InChI Key: SLVHQEUCOYZTSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methylsulfanyl-6-phenyl-2H-pyrazolo[3,4-b]pyridin-3-amine, also known as MPPA, is a chemical compound that has been of interest to scientists due to its potential therapeutic applications. MPPA belongs to a class of compounds known as pyrazolopyridines, which have been found to have various biological activities, including anti-inflammatory, anticancer, and antiviral properties.

Scientific Research Applications

4-methylsulfanyl-6-phenyl-2H-pyrazolo[3,4-b]pyridin-3-amine has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections. In cancer research, 4-methylsulfanyl-6-phenyl-2H-pyrazolo[3,4-b]pyridin-3-amine has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In inflammation research, 4-methylsulfanyl-6-phenyl-2H-pyrazolo[3,4-b]pyridin-3-amine has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In viral infection research, 4-methylsulfanyl-6-phenyl-2H-pyrazolo[3,4-b]pyridin-3-amine has been found to inhibit the replication of several viruses, including the influenza virus and the hepatitis C virus.

Mechanism of Action

The mechanism of action of 4-methylsulfanyl-6-phenyl-2H-pyrazolo[3,4-b]pyridin-3-amine is not fully understood, but it is believed to involve the inhibition of various cellular pathways and enzymes. In cancer research, 4-methylsulfanyl-6-phenyl-2H-pyrazolo[3,4-b]pyridin-3-amine has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. In inflammation research, 4-methylsulfanyl-6-phenyl-2H-pyrazolo[3,4-b]pyridin-3-amine has been shown to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of pro-inflammatory cytokines. In viral infection research, 4-methylsulfanyl-6-phenyl-2H-pyrazolo[3,4-b]pyridin-3-amine has been found to inhibit the activity of the viral polymerase enzyme, which is essential for viral replication.
Biochemical and Physiological Effects:
4-methylsulfanyl-6-phenyl-2H-pyrazolo[3,4-b]pyridin-3-amine has been found to have various biochemical and physiological effects, depending on the specific research application. In cancer research, 4-methylsulfanyl-6-phenyl-2H-pyrazolo[3,4-b]pyridin-3-amine has been shown to induce apoptosis and inhibit cell proliferation. In inflammation research, 4-methylsulfanyl-6-phenyl-2H-pyrazolo[3,4-b]pyridin-3-amine has been found to reduce the production of pro-inflammatory cytokines and decrease inflammation. In viral infection research, 4-methylsulfanyl-6-phenyl-2H-pyrazolo[3,4-b]pyridin-3-amine has been shown to inhibit viral replication and reduce viral load.

Advantages and Limitations for Lab Experiments

4-methylsulfanyl-6-phenyl-2H-pyrazolo[3,4-b]pyridin-3-amine has several advantages for lab experiments, including its relatively simple synthesis method and its potential therapeutic applications in various diseases. However, 4-methylsulfanyl-6-phenyl-2H-pyrazolo[3,4-b]pyridin-3-amine also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Further research is needed to optimize the conditions for 4-methylsulfanyl-6-phenyl-2H-pyrazolo[3,4-b]pyridin-3-amine synthesis and purification and to determine the optimal concentration and dosing for specific research applications.

Future Directions

There are several future directions for 4-methylsulfanyl-6-phenyl-2H-pyrazolo[3,4-b]pyridin-3-amine research, including the development of more efficient synthesis methods and purification techniques, the optimization of dosing and concentration for specific research applications, and the exploration of new therapeutic applications for 4-methylsulfanyl-6-phenyl-2H-pyrazolo[3,4-b]pyridin-3-amine. Additionally, further research is needed to fully understand the mechanism of action of 4-methylsulfanyl-6-phenyl-2H-pyrazolo[3,4-b]pyridin-3-amine and to identify potential side effects and toxicity. Overall, 4-methylsulfanyl-6-phenyl-2H-pyrazolo[3,4-b]pyridin-3-amine shows promise as a potential therapeutic agent for various diseases, and further research is needed to fully explore its potential.

Synthesis Methods

4-methylsulfanyl-6-phenyl-2H-pyrazolo[3,4-b]pyridin-3-amine can be synthesized through a multistep process that involves the reaction of various starting materials, including 2-aminopyridine, 2-chloro-5-nitrobenzenesulfonic acid, and phenylhydrazine. The synthesis of 4-methylsulfanyl-6-phenyl-2H-pyrazolo[3,4-b]pyridin-3-amine has been reported in several scientific publications, and the yield and purity of the final product can be optimized through various reaction conditions and purification methods.

properties

Molecular Formula

C13H12N4S

Molecular Weight

256.33 g/mol

IUPAC Name

4-methylsulfanyl-6-phenyl-2H-pyrazolo[3,4-b]pyridin-3-amine

InChI

InChI=1S/C13H12N4S/c1-18-10-7-9(8-5-3-2-4-6-8)15-13-11(10)12(14)16-17-13/h2-7H,1H3,(H3,14,15,16,17)

InChI Key

SLVHQEUCOYZTSH-UHFFFAOYSA-N

SMILES

CSC1=CC(=NC2=NNC(=C12)N)C3=CC=CC=C3

Canonical SMILES

CSC1=CC(=NC2=NNC(=C12)N)C3=CC=CC=C3

Origin of Product

United States

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